2-(3-phenylthiophen-2-yl)acetic acid
Overview
Description
2-(3-phenylthiophen-2-yl)acetic acid is a sulfur-containing organic compound with the molecular formula C12H10O2S and a molecular weight of 218.27 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-phenylthiophen-2-yl)acetic acid can be achieved through various methods. One common approach involves the N-acylation reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . This reaction is typically carried out under controlled conditions and characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and industrial chemistry can be applied. These methods often involve optimizing reaction conditions, scaling up the synthesis process, and ensuring the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(3-phenylthiophen-2-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of the thiophene ring and the phenyl group, which can participate in different chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
2-(3-phenylthiophen-2-yl)acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential antimicrobial and antioxidant properties . Additionally, this compound has applications in the development of organic semiconductors and materials science .
Mechanism of Action
The mechanism of action of 2-(3-phenylthiophen-2-yl)acetic acid involves its interaction with various molecular targets and pathways. The thiophene ring and phenyl group contribute to its reactivity and ability to interact with biological molecules . These interactions can lead to the modulation of specific biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
2-(3-phenylthiophen-2-yl)acetic acid can be compared with other thiophene derivatives, such as 2-thiopheneacetic acid and 3-phenylthiophene . While these compounds share some structural similarities, this compound is unique due to the presence of both the phenyl and thiophene groups, which contribute to its distinct chemical and biological properties .
List of Similar Compounds:Properties
IUPAC Name |
2-(3-phenylthiophen-2-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c13-12(14)8-11-10(6-7-15-11)9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBQJJVYWPXKJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70489000 | |
Record name | (3-Phenylthiophen-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70489000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62403-84-3 | |
Record name | (3-Phenylthiophen-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70489000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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